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molecular formula C8H16O3 B8339200 Ethyl 3-ethoxybutanoate

Ethyl 3-ethoxybutanoate

Cat. No. B8339200
M. Wt: 160.21 g/mol
InChI Key: AVVCQNALUKIMSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04156785

Procedure details

Same as Example 1, but with the use of 1.1 mole of sodium ethylate in the form of a solution of 14.5% by weight in ethanol with a content of 0.62 wt.-% of NaOH, and 200 ml of ethanol containing 0.28 wt.-% of H2O, one mole of allyl chloride is reacted at 1.5 at. and a pH of 10.0. The filtration and distillation yield 94.0 g of crotonic acid ethyl ester (yield 89.5%, 6.9 g of vinyl acetic acid ethyl ester (yield 6.6%) and 0.7 g of β-ethoxybutyric acid ethyl ester (yield 0.5%) for a transformation of 92.4% of the allyl chloride.
Quantity
1.1 mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
94 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][O-:3].[Na+].[OH-].[Na+].C(Cl)C=C.[CH2:11]([O:13][C:14](=[O:18])/[CH:15]=[CH:16]/[CH3:17])[CH3:12]>C(O)C.O>[CH2:11]([O:13][C:14](=[O:18])[CH2:15][CH:16]=[CH2:17])[CH3:12].[CH2:11]([O:13][C:14](=[O:18])[CH2:15][CH:16]([O:3][CH2:2][CH3:1])[CH3:17])[CH3:12] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
1.1 mol
Type
reactant
Smiles
CC[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1 mol
Type
reactant
Smiles
C(C=C)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
94 g
Type
reactant
Smiles
C(C)OC(\C=C\C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CC=C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.9 g
YIELD: PERCENTYIELD 89.5%
Name
Type
product
Smiles
C(C)OC(CC(C)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g
YIELD: PERCENTYIELD 0.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04156785

Procedure details

Same as Example 1, but with the use of 1.1 mole of sodium ethylate in the form of a solution of 14.5% by weight in ethanol with a content of 0.62 wt.-% of NaOH, and 200 ml of ethanol containing 0.28 wt.-% of H2O, one mole of allyl chloride is reacted at 1.5 at. and a pH of 10.0. The filtration and distillation yield 94.0 g of crotonic acid ethyl ester (yield 89.5%, 6.9 g of vinyl acetic acid ethyl ester (yield 6.6%) and 0.7 g of β-ethoxybutyric acid ethyl ester (yield 0.5%) for a transformation of 92.4% of the allyl chloride.
Quantity
1.1 mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
94 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][O-:3].[Na+].[OH-].[Na+].C(Cl)C=C.[CH2:11]([O:13][C:14](=[O:18])/[CH:15]=[CH:16]/[CH3:17])[CH3:12]>C(O)C.O>[CH2:11]([O:13][C:14](=[O:18])[CH2:15][CH:16]=[CH2:17])[CH3:12].[CH2:11]([O:13][C:14](=[O:18])[CH2:15][CH:16]([O:3][CH2:2][CH3:1])[CH3:17])[CH3:12] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
1.1 mol
Type
reactant
Smiles
CC[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1 mol
Type
reactant
Smiles
C(C=C)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
94 g
Type
reactant
Smiles
C(C)OC(\C=C\C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CC=C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.9 g
YIELD: PERCENTYIELD 89.5%
Name
Type
product
Smiles
C(C)OC(CC(C)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g
YIELD: PERCENTYIELD 0.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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